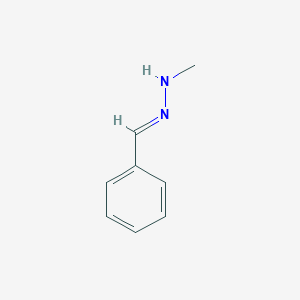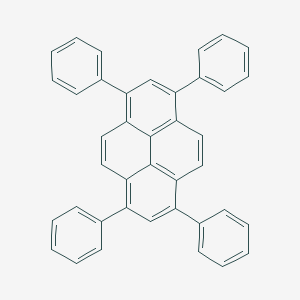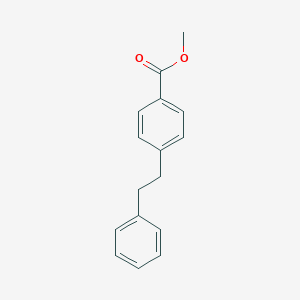
4-Phenethyl-benzoic acid methyl ester
Overview
Description
4-Phenethyl-benzoic acid methyl ester, also known as methyl 4-phenylbenzoate, is a chemical compound that belongs to the class of benzoic acid esters. It is a white crystalline powder that is commonly used in scientific research for its various applications.
Scientific Research Applications
Methyl 4-phenylbenzoate has various applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds, including pharmaceuticals. It is also used as a reference standard in analytical chemistry for the identification and quantification of benzoic acid esters in different samples. Additionally, it has been used as a flavoring agent in the food industry.
Mechanism Of Action
The mechanism of action of 4-Phenethyl-benzoic acid methyl ester 4-phenylbenzoate is not fully understood. However, it is believed to act as a modulator of the GABA(A) receptor, which is a neurotransmitter receptor that plays a role in the regulation of neuronal excitability. Methyl 4-phenylbenzoate is thought to enhance the activity of the GABA(A) receptor, leading to an increase in the inhibitory neurotransmitter effect of GABA.
Biochemical And Physiological Effects
Methyl 4-phenylbenzoate has been shown to have various biochemical and physiological effects. It has been found to have anxiolytic and sedative properties, which make it a potential candidate for the treatment of anxiety and sleep disorders. Additionally, it has been shown to have antinociceptive and anti-inflammatory effects, which make it a potential candidate for the treatment of pain and inflammation.
Advantages And Limitations For Lab Experiments
Methyl 4-phenylbenzoate has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective starting material for the synthesis of other compounds. Additionally, it has a high purity and stability, which make it a reliable reference standard for analytical chemistry. However, it has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high doses.
Future Directions
Methyl 4-phenylbenzoate has several potential future directions for scientific research. It could be further investigated as a potential treatment for anxiety, sleep disorders, pain, and inflammation. Additionally, it could be used as a starting material for the synthesis of other compounds with different pharmacological properties. Further studies could also be conducted to investigate its mechanism of action and potential side effects.
Conclusion:
In conclusion, 4-Phenethyl-benzoic acid methyl ester 4-phenylbenzoate is a chemical compound that has various applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds, as well as a reference standard in analytical chemistry. It has been found to have anxiolytic, sedative, antinociceptive, and anti-inflammatory properties, making it a potential candidate for the treatment of anxiety, sleep disorders, pain, and inflammation. However, further studies are needed to fully understand its mechanism of action and potential side effects.
properties
CAS RN |
14518-67-3 |
|---|---|
Product Name |
4-Phenethyl-benzoic acid methyl ester |
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
methyl 4-(2-phenylethyl)benzoate |
InChI |
InChI=1S/C16H16O2/c1-18-16(17)15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H,7-8H2,1H3 |
InChI Key |
WNJSVZMCJSUBOU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)CCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCC2=CC=CC=C2 |
synonyms |
BENZOIC ACID,4-(2-PHENYLETHYL)-,METHYL ESTER |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

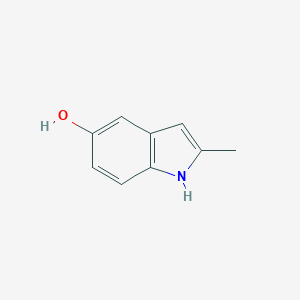
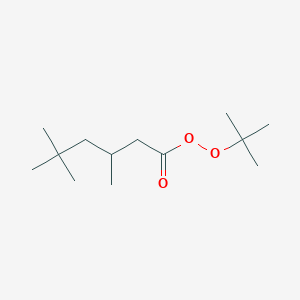
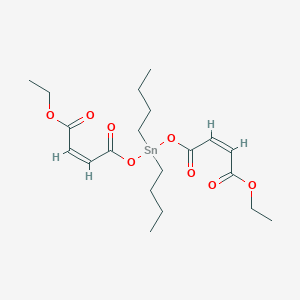
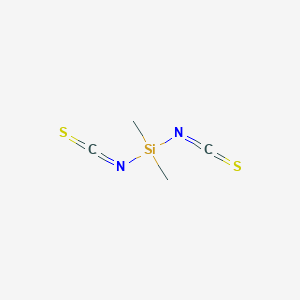
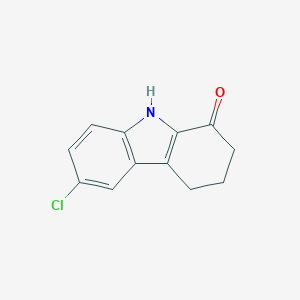
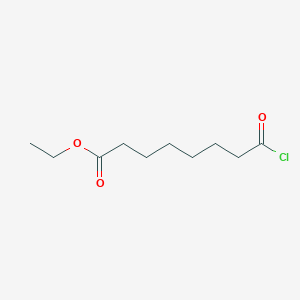
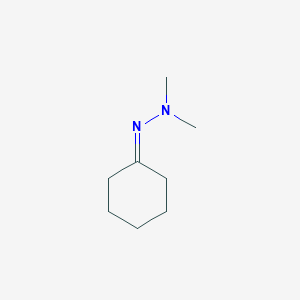
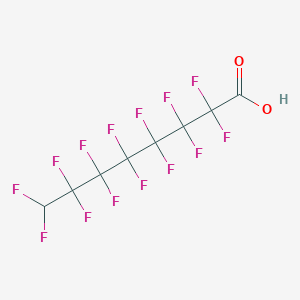
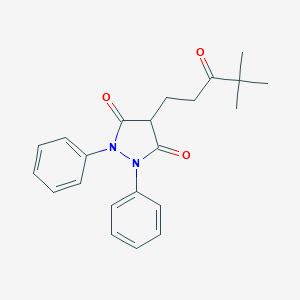
![2-Pyrazolin-5-one, 4-[[p-(methylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B79048.png)

